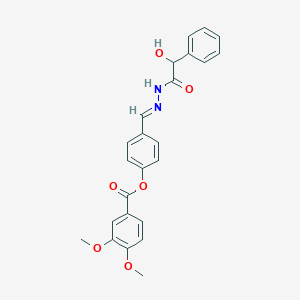
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroethyl group, a propyl group, and a phenylbenzylamine moiety. It is commonly used in scientific research due to its reactivity and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride typically involves the reaction of N-propyl-alpha-phenylbenzylamine with 2-chloroethyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques, such as automated synthesis and in-line monitoring, are often employed to enhance efficiency and quality control.
化学反应分析
Types of Reactions
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, producing amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), organic solvents (dichloromethane, toluene), base (sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), acidic or neutral conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), anhydrous conditions.
Major Products
Substitution: Derivatives with new functional groups replacing the chloroethyl group.
Oxidation: Oxides or ketones.
Reduction: Amines or alcohols.
科学研究应用
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical properties.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. This compound may also modulate signaling pathways, affecting cell proliferation, apoptosis, or differentiation.
相似化合物的比较
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-methyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of a methyl group instead of a propyl group.
N-(2-Chloroethyl)-N-ethyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of an ethyl group instead of a propyl group.
N-(2-Chloroethyl)-N-isopropyl-alpha-phenylbenzylamine hydrochloride: Differing by the presence of an isopropyl group instead of a propyl group.
These compounds share similar reactivity and applications but may exhibit different pharmacokinetic and pharmacodynamic properties due to variations in their alkyl groups.
Conclusion
This compound is a versatile compound with significant importance in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of new compounds, investigation of biological processes, and development of therapeutic agents. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for further exploration and utilization in various fields.
属性
分子式 |
C18H23Cl2N |
|---|---|
分子量 |
324.3 g/mol |
IUPAC 名称 |
N-benzhydryl-N-(2-chloroethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22ClN.ClH/c1-2-14-20(15-13-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,2,13-15H2,1H3;1H |
InChI 键 |
BPYTZPUTMZNDSR-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCCl)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide](/img/structure/B15082592.png)

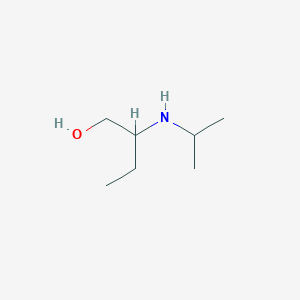
![4-[(4-Nitrophenyl)sulfanyl]phenol](/img/structure/B15082602.png)
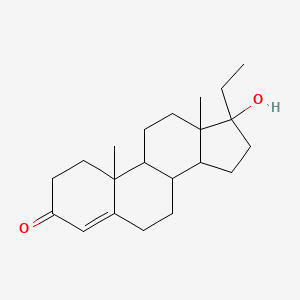
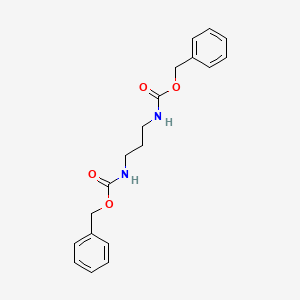
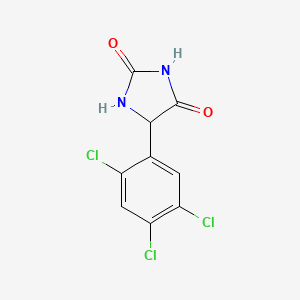
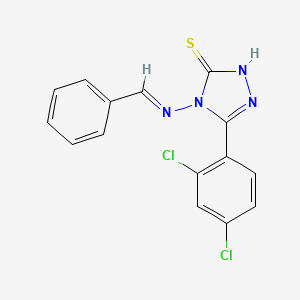

![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
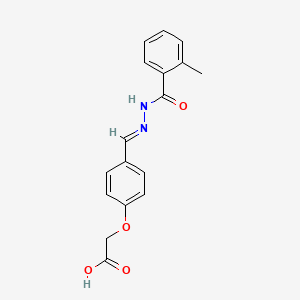
![[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15082682.png)
![6-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B15082690.png)
